molecular formula C9H17BrO2 B8586367 4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane

4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B8586367
M. Wt: 237.13 g/mol
InChI Key: SDDRFUNEYCNQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane is a useful research compound. Its molecular formula is C9H17BrO2 and its molecular weight is 237.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Bromobutyl)-2,2-dimethyl-1,3-dioxolane

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

4-(4-bromobutyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H17BrO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-7H2,1-2H3

InChI Key

SDDRFUNEYCNQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCCCBr)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 220 g. of 2,2-dimethyl-4-(4-p-toluenesulfonyloxybutyl)-1,3-dioxolane in 800 ml. of dimethylformamide at 0° C. is added 115 g. of anhydrous lithium bromide in portions during 5 minutes. The resulting mixture is stirred at ambient temperature for 22 hours, diluted with water, and extracted with ether. The extract is washed with sodium bicarbonate solution, water, and brine; dried over magnesium sulfate; and concentrated. The residue is distilled to give a colorless liquid, b.p. 71°-74° C. (0.2 mm).
Name
2,2-dimethyl-4-(4-p-toluenesulfonyloxybutyl)-1,3-dioxolane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.